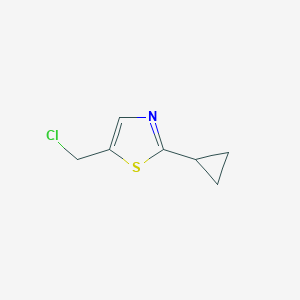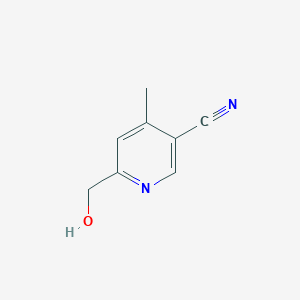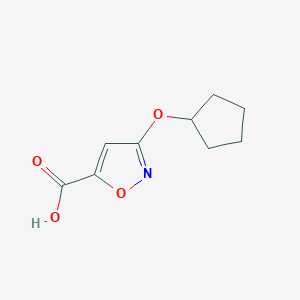![molecular formula C17H19N3 B11781413 4-(5,7-Dimethyl-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline](/img/structure/B11781413.png)
4-(5,7-Dimethyl-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5,7-Dimethyl-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their wide range of biological activities. This particular compound is characterized by the presence of a benzimidazole ring substituted with dimethyl groups and an aniline moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,7-Dimethyl-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline typically involves the cyclization of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or sulfuric acid. The resulting benzimidazole intermediate is then subjected to further substitution reactions to introduce the dimethyl groups and the aniline moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(5,7-Dimethyl-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aniline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding quinones or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
4-(5,7-Dimethyl-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to other bioactive benzimidazole derivatives.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(5,7-Dimethyl-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline involves its interaction with various molecular targets. The benzimidazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific biological pathways. The compound may also intercalate with DNA, affecting gene expression and cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole: The parent compound with a wide range of biological activities.
2-Phenylbenzimidazole: Known for its use in sunscreen formulations.
5,6-Dimethylbenzimidazole: A component of vitamin B12.
Uniqueness
4-(5,7-Dimethyl-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both dimethyl groups and an aniline moiety enhances its potential interactions with biological targets, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C17H19N3 |
|---|---|
Poids moléculaire |
265.35 g/mol |
Nom IUPAC |
4-(4,6-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylaniline |
InChI |
InChI=1S/C17H19N3/c1-11-9-12(2)16-15(10-11)18-17(19-16)13-5-7-14(8-6-13)20(3)4/h5-10H,1-4H3,(H,18,19) |
Clé InChI |
LTIJXCXWEVBZGB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C(=C1)NC(=N2)C3=CC=C(C=C3)N(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B11781349.png)
![3-Amino-2-chloro-9-(trifluoromethyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11781352.png)

![7-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid](/img/structure/B11781358.png)



![5-Ethynyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B11781376.png)





![Methyl 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate](/img/structure/B11781400.png)
